![molecular formula C7H6O3S B2987630 4H,6H-Thieno[3,4-B]furan-3-carboxylic acid CAS No. 107710-64-5](/img/structure/B2987630.png)

4H,6H-Thieno[3,4-B]furan-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

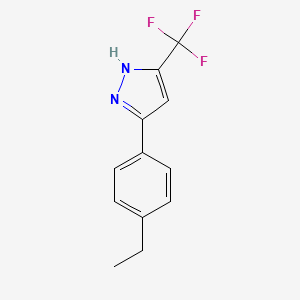

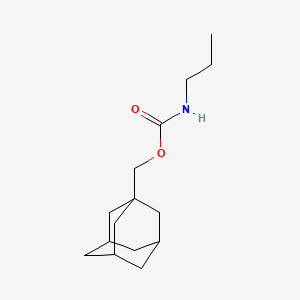

4H,6H-Thieno[3,4-B]furan-3-carboxylic acid is a chemical compound with the molecular formula C7H6O3S . It has a molecular weight of 170.19 .

Molecular Structure Analysis

The molecular structure of 4H,6H-Thieno[3,4-B]furan-3-carboxylic acid can be represented by the InChI code: 1S/C7H6O3S/c8-7(9)4-1-10-6-3-11-2-5(4)6/h1H,2-3H2,(H,8,9) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

4H,6H-Thieno[3,4-B]furan-3-carboxylic acid is a powder . It has a melting point of 176-178 degrees Celsius . The compound is stored at room temperature .Scientific Research Applications

Organic Semiconductor Materials

The synthesis and application of thieno[3,4-b]furan derivatives in the field of organic semiconductor materials have been explored due to their potential in creating low band gap materials. These materials are of significant interest for their applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells, and electrochromics. A versatile synthesis approach using inexpensive starting materials like thiophene-2-carboxylic acid and furan-2-carboxylic acid has been developed to create fused heterocycles, including thieno[3,4-b]furan derivatives. Such compounds exhibit promising electronic properties conducive to the advancement of efficient, cost-effective organic semiconductors (Dey, Navarathne, Invernale, Berghorn, & Sotzing, 2010).

Biomass-derived Building Blocks

Furan carboxylic acids, including those derived from thieno[3,4-b]furan-3-carboxylic acid, are identified as valuable biobased building blocks in pharmaceutical and polymer industries. Research shows that through dual-enzyme cascade systems, it is possible to achieve controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), demonstrating over 95% yields. This process highlights the compound's relevance in sustainable chemistry and its potential application in creating eco-friendly materials and intermediates for pharmaceuticals and polymers (Jia, Zong, Zheng, & Li, 2019).

Advanced Synthetic Chemistry

The compound and its related structures have also been pivotal in advancing synthetic chemistry techniques. For instance, novel cascade carboxylative annulation processes have been developed to construct complex molecules like benzo[b]furan-3-carboxylic acids. Such methodologies are instrumental in the synthesis of complex organic molecules, showcasing the compound's role in facilitating innovative synthetic routes (Liao, Smith, Fathi, & Yang, 2005).

properties

IUPAC Name |

4,6-dihydrothieno[3,4-b]furan-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3S/c8-7(9)4-1-10-6-3-11-2-5(4)6/h1H,2-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGKMDVZOOZYDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CS1)OC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H,6H-Thieno[3,4-B]furan-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2987547.png)

![3-Chloro-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzyl)-5-(trifluoromethyl)pyridine](/img/structure/B2987548.png)

![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2987561.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2987564.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2987566.png)

![2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol](/img/structure/B2987570.png)